molecular formula C13H13N3O2 B102049 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid CAS No. 17174-03-7

2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B102049
CAS No.: 17174-03-7
M. Wt: 243.26 g/mol
InChI Key: ZVKKVDGNHFQSNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with anthranilic acid under specific conditions. One common method is the slow evaporation technique using water as a solvent . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKVDGNHFQSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350033
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17174-03-7
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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